N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
CAS No.: 868969-01-1
Cat. No.: VC6360188
Molecular Formula: C19H13N7OS2
Molecular Weight: 419.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868969-01-1 |
|---|---|
| Molecular Formula | C19H13N7OS2 |
| Molecular Weight | 419.48 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H13N7OS2/c27-16(22-19-21-13-5-1-2-6-14(13)29-19)11-28-17-8-7-15-23-24-18(26(15)25-17)12-4-3-9-20-10-12/h1-10H,11H2,(H,21,22,27) |
| Standard InChI Key | LATLBLXEXDIFGO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Introduction
N-(1,3-Benzothiazol-2-yl)-2-{[3-(pyridin-3-yl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound with potential applications in medicinal chemistry. This molecule combines benzothiazole and triazolopyridazine scaffolds, both of which are known for their biological relevance. Its chemical structure suggests potential utility in antifungal, antimalarial, or anti-inflammatory drug development due to the presence of pharmacologically active moieties.
Structural Features
The compound integrates three key structural motifs:
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Benzothiazole Core: Known for antimicrobial and anticancer properties.
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Triazolopyridazine Framework: Frequently found in antimalarial and antifungal agents.
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Sulfanylacetamide Linkage: Provides flexibility and facilitates interactions with biological targets.
These features make the compound a candidate for further exploration in drug discovery.
Synthesis
Although detailed synthetic routes for this specific compound were not directly available in the provided data, similar compounds are typically synthesized using multistep reactions involving:
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Formation of the benzothiazole core.
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Cyclization to create the triazolopyridazine moiety.
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Introduction of the sulfanylacetamide group via nucleophilic substitution or condensation reactions.
For instance:
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Benzothiazole derivatives are often prepared by cyclizing 2-aminothiophenols with carboxylic acids or their derivatives.
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Triazolopyridazine frameworks are synthesized through cyclization of hydrazine derivatives with pyridazines or related precursors .
Biological Relevance
The structural components of this molecule suggest several potential biological activities:
4.1 Antifungal Activity
Compounds containing triazole groups have demonstrated strong antifungal properties by inhibiting fungal cytochrome P450 enzymes. Benzothiazoles also exhibit antifungal activity against Candida species .
4.2 Antimalarial Potential
Triazolopyridazines have shown inhibitory activity against Plasmodium falciparum. Molecular docking studies indicate that these compounds can target falcipain enzymes critical for parasite survival .
4.3 Anti-inflammatory Properties
Benzothiazole derivatives are known to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. The sulfanylacetamide linkage may enhance binding affinity to such targets .
Analytical Characterization
Compounds like this are typically characterized using:
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NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like amides and sulfanyl linkages.
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X-ray Crystallography: For precise structural elucidation.
Molecular Docking Studies
Molecular docking is often employed to predict binding affinities of such compounds with biological targets like enzymes or receptors:
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Falcipain Inhibition: Triazolopyridazines have been docked successfully to falcipain-2 active sites, showing IC₅₀ values in the micromolar range .
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Antifungal Targets: Docking studies on fungal lanosterol 14α-demethylase suggest strong interactions due to the triazole ring's nitrogen atoms .
Comparative Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₁₆H₁₂N₆OS₂ |
| Key Functional Groups | Benzothiazole, Triazolopyridazine, Sulfanylacetamide |
| Potential Biological Activities | Antifungal, Antimalarial, Anti-inflammatory |
| Analytical Techniques | NMR, MS, IR, X-ray Crystallography |
| Docking Target Examples | Falcipain-2 (Plasmodium falciparum), Lanosterol 14α-demethylase (Candida spp.) |
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